molecular formula C13H16N2 B2758643 3-(p-Cyanobenzyl)-piperidine CAS No. 1158746-94-1

3-(p-Cyanobenzyl)-piperidine

Cat. No.: B2758643
CAS No.: 1158746-94-1
M. Wt: 200.285
InChI Key: JHGVMDAVJMSXHW-UHFFFAOYSA-N
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Description

3-(p-Cyanobenzyl)-piperidine is an organic compound that features a piperidine ring substituted with a cyanobenzyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Cyanobenzyl)-piperidine typically involves the reaction of p-cyanobenzyl chloride with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the cyanobenzyl chloride, displacing the chloride ion.

Industrial Production Methods

Industrial production of cyanobenzyl compounds, including this compound, can be achieved through various methods. One such method involves the transformation of aminomethyl groups of cyanobenzylamine compounds into hydroxymethyl, halogenomethyl, or acyloxymethyl groups without damaging the cyano group on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

3-(p-Cyanobenzyl)-piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(p-Cyanobenzyl)-piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Cyanobenzyl)-piperidine
  • 2-(p-Cyanobenzyl)-piperidine
  • N-(p-Cyanobenzyl)-piperidine

Uniqueness

3-(p-Cyanobenzyl)-piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to other cyanobenzyl-piperidine derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h3-6,13,15H,1-2,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVMDAVJMSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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